molecular formula C23H28N8O B612035 N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide CAS No. 1271022-90-2

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Cat. No.: B612035
CAS No.: 1271022-90-2
M. Wt: 432.5 g/mol
InChI Key: JCINBYQJBYJGDM-UHFFFAOYSA-N
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Safety and Hazards

In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling BMS-911543 .

Future Directions

BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543 .

Preparation Methods

The synthesis of BMS-911543 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is prepared in dimethylsulfoxide as a 10 millimolar stock solution for in vitro experiments or in a 20 percent citrate and 80 percent polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Properties

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155403
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271022-90-2
Record name BMS-911543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-911543
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-911543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tent-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.
Name
butyl 1-methylhydrazinecarboxylate
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a vial containing 1,5-dimethyl-1H-pyrazol-3-amine (13.60 mg, 0.122 mmol), Pd2(dba)3 (4.67 mg, 5.10 μmol), Xantphos (5.90 mg, 10.20 μmol), and cesium carbonate (100 mg, 0.306 mmol) was added N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45.8 mg, 0.102 mmol) in DME (1020 μL). The reaction mixture was sparged with argon for 5 min, the vial was capped, and the reaction mixture was heated at 90° C. 1 h. The reaction mixture was diluted with dichloromethane and vacuum filtered through Celite. The filtrate was concentrated in vacuo. The crude residue was purified via flash column chromatography using an ISCO 12 g column eluting with 1-10% MeOH/CH2Cl2). N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (14 mg, 31.7% yield) was isolated as an off-white solid.
Quantity
13.6 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
catalyst
Reaction Step One
Name
N,N-dicyclopropyl-6-ethyl-4-iodo-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide
Quantity
45.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1020 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (Z)—N,N-dicyclopropyl-6-ethyl-1-methyl-4-(1-(methylthio)-3-oxobut-1-enylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (example 72B, 70 mg, 0.155 mmol) and tert-butyl 1-methylhydrazinecarboxylate (0.046 mL, 0.309 mmol) in acetic acid (1 mL) wan stirred at 35° C. for 4 h (monitored by LC/MS until no starting material left). Formic acid (0.5 mL) was added and stirred at 60° C. for 6 h. Solvent was evaporated and the crude product was purified by flash chromatography on silica gel using an automated ISCO system (12 g column, eluting with 2-10% methanol/dichloromethane). The impure product was further purified by preparative HPLC to give N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxamide (45 mg, 63.9% yield) as an off-white solid.
Customer
Q & A

Q1: What is the primary molecular target of BMS-911543?

A1: BMS-911543 is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]

Q2: How does BMS-911543 interact with JAK2 and what are the downstream effects?

A2: BMS-911543 acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]

Q3: Does BMS-911543 demonstrate selectivity towards JAK2 compared to other JAK family members?

A3: Yes, BMS-911543 displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []

Q4: What is the molecular formula of BMS-911543?

A4: While the provided abstracts do not explicitly state the molecular formula, they describe BMS-911543 as a complex pyrrolopyridine. [, ]

Q5: Can you describe the synthetic route for BMS-911543?

A5: The synthesis of BMS-911543 leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []

Q6: What modifications were made to the chemical structure during the development of BMS-911543?

A6: During the development of BMS-911543, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []

Q7: What cell lines have been used to study the effects of BMS-911543 in vitro?

A7: BMS-911543 has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:

  • Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]
  • Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]
  • Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []

Q8: Has BMS-911543 been tested in animal models of disease?

A8: Yes, BMS-911543 has been evaluated in several in vivo models:

  • JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []
  • JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]
  • Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []
  • Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []

Q9: What are the key findings from the in vivo studies?

A9: In vivo studies highlighted several important aspects of BMS-911543:

  • JAK2 pathway inhibition: Consistent with in vitro data, BMS-911543 effectively suppressed JAK2-pSTAT signaling across multiple species. []
  • Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]
  • Limited efficacy in certain models: In a murine model of JAK2V617F MPN, BMS-911543 had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []

Q10: What clinical trials have been conducted with BMS-911543?

A10: A multicenter phase 1/2a study investigated BMS-911543 in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.

Q11: What is known about the pharmacokinetics of BMS-911543?

A11: BMS-911543 demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:

  • Low solubility []
  • CYP1A2 enzyme saturation []
  • CYP1A2 time-dependent inhibition (TDI) []
  • CYP1A2 induction []

Q12: How does BMS-911543 impact JAK/STAT signaling activity in vivo?

A12: BMS-911543 effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []

Q13: Have any resistance mechanisms to BMS-911543 been identified?

A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to BMS-911543 and other type I JAK inhibitors: []

  • JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []
  • JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []
  • JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []

Q14: Has BMS-911543 shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?

A14: While BMS-911543 is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.

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